Satraplatin

Übersicht

Beschreibung

Selective platinum (IV) antitumor agent (IC50 = 2 μM). Lacks cross-resistance with cisplatin (Asc 1398). Active in vivo. Orally active.

Satraplatin is an orally available antineoplastic platinum(IV) complex. It is more hydrophobic than cisplatin or oxaliplatin, which reduces transport-determined acquired resistance. This compound also displays less neurotoxicity in rats than cisplatin or tetraplatin. This compound has a favorable toxicity profile and appears to have clinical activity against a variety of malignancies.

This compound, also known as JM216 and BMS182751, is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy. It has not yet received approval from the U.S. Food and Drug Administration. First mentioned in the medical literature in 1993, this compound is the first orally active platinum-based chemotherapeutic drug; other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously.

Wirkmechanismus

Target of Action

Satraplatin, also known as JM-216, is a platinum-based antineoplastic agent . The primary target of this compound is DNA . It binds to the DNA of cancer cells, inhibiting cell division . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

this compound interacts with its target, DNA, by forming DNA adducts and inter- and intra-strand crosslinks . This binding distorts the DNA template, causing a deceleration of cells in the S phase followed by G2 phase arrest . This process inhibits the ability of cancer cells to divide and proliferate .

Biochemical Pathways

this compound affects several biochemical pathways. It induces the expression of p53-related genes and its direct microRNA target of miR-34a independently . This leads to the potentiation of apoptosis via multiple death pathways, including the activation of caspase 8 and the expression of Fas protein . These pathways lead to programmed cell death, further inhibiting the proliferation of cancer cells.

Pharmacokinetics

It is known that this compound is the first orally administered platinum drug , which makes it more convenient for clinical use. The oral route of administration and its relative hydrophobicity compared to other platinum drugs like cisplatin or oxaliplatin may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of cell division and the induction of apoptosis . It causes an acute arrest at the G2/M phase of the cell cycle, along with up-regulation of cyclin B1 and p21 waf/cip1 . This leads to an elevated increase in cell death in vitro compared to other platinum drugs like oxaliplatin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by the environmental factors. For instance, the acidity of the biological environment can have an important impact on the reactivity of this compound, causing a significant lowering of the barrier that is necessary to overcome for the hydrolysis of the first acetate ligand to occur . This suggests that the physiological conditions in which this compound is administered can affect its mechanism of action.

Biochemische Analyse

Biochemical Properties

Satraplatin is a prodrug, meaning it is metabolized in the body and transformed into its working form . The two polar acetate groups on this compound increase the drug’s bioavailability, which in turn allows for a large fraction of the administered dose to make it into the bloodstream where metabolism begins .

Cellular Effects

This compound has shown antineoplastic activity in in vitro, in vivo, and in clinical settings . The proposed mode of action is that this compound binds to the DNA of cancer cells rendering them incapable of dividing . In addition, some cisplatin-resistant tumor cell lines were sensitive to this compound treatment in vitro . This may be due to an altered mechanism of cellular uptake (this compound by passive diffusion instead of active transport for e.g., cisplatin) .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the DNA of cancer cells, inhibiting cell division . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

This compound has shown to have a favorable toxicity profile and appears to have clinical activity against a variety of malignancies such as breast, prostate, and lung cancer . A FDA-approved indication has not yet been achieved

Metabolic Pathways

This compound is metabolized in the body and transformed into its working form

Transport and Distribution

This compound is orally active, which means it can be absorbed in the gastrointestinal tract and distributed within the body

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can bind to DNA and inhibit cell division

Biologische Aktivität

Satraplatin, an oral platinum-based chemotherapeutic agent, has garnered attention for its potential efficacy against various malignancies, particularly in cases resistant to conventional platinum drugs like cisplatin. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and emerging research findings.

This compound exerts its antitumor effects primarily through the formation of DNA adducts and the induction of inter- and intra-strand crosslinks . This results in significant distortion of the DNA helix, which leads to cell cycle arrest and apoptosis. Specifically, this compound's unique structure allows it to bypass some mechanisms of resistance seen with cisplatin:

- DNA Adduct Profile : The asymmetrical stable ligands in this compound modify its DNA-binding properties, enhancing inhibition of DNA synthesis while reducing recognition by DNA repair systems such as mismatch repair proteins .

- Cell Cycle Arrest : The compound induces arrest in the S phase of the cell cycle followed by G2 phase arrest, inhibiting both DNA replication and transcription .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, particularly for its activity against hormone-refractory prostate cancer (HRPC). Key findings from these studies include:

- Phase II Trials : In a trial involving 39 chemotherapy-naive patients with progressive castration-resistant prostate cancer (CRPC), 32% exhibited a prostate-specific antigen (PSA) response. Notably, the combination of this compound with prednisone demonstrated improved progression-free survival (PFS) compared to prednisone alone (5.2 months vs. 2.5 months) .

| Study Type | Number of Patients | PSA Response (%) | Progression-Free Survival (months) |

|---|---|---|---|

| Phase II | 39 | 32 | 5.2 |

| Phase III | 50 | 33 | 5.2 |

- Phase III SPARC Trial : This study aimed to assess the efficacy of this compound combined with prednisone versus prednisone alone in patients with metastatic CRPC. Although the trial was terminated early due to low enrollment, preliminary data indicated a significant increase in PSA response and PFS among those receiving this compound .

Toxicity Profile

The toxicity associated with this compound is primarily hematologic. Common adverse effects include:

- Myelosuppression : Notable instances of leukopenia and thrombocytopenia were reported, with grade 3 or higher leukopenia occurring in approximately 29% of patients treated with this compound compared to 11% for cisplatin .

- Non-Hematologic Toxicities : Transient increases in liver enzymes such as aspartate transaminase were also observed .

Emerging Research Findings

Recent studies have explored novel delivery methods and biomarker identification to enhance this compound's efficacy:

- Nanoparticle-Mediated Delivery : Research indicates that nanoparticle formulations can improve the delivery and efficacy of this compound while minimizing detoxification by glutathione (GSH), a common resistance mechanism in cancer cells .

- Biomarkers for Sensitivity : Genetic mutations such as BCL2 gene mutations and MTAP deficiency have been identified as potential biomarkers for increased sensitivity to this compound, particularly in hematological malignancies .

Q & A

Basic Research Questions

Q. What standard in vitro assays are used to evaluate Satraplatin’s cytotoxic activity, and how are they optimized for lymphoma models?

this compound’s cytotoxic activity is typically quantified using the half-maximal inhibitory concentration (IC50) assay across cancer cell lines. For lymphoid malignancies, studies prioritize cell lines with genetic alterations such as BCL2 mutations or 9p21 deletions (including MTAP loss), which correlate with heightened sensitivity . Experiments often involve 72-hour exposure periods to account for this compound’s delayed DNA crosslinking effects. Lymphoma cell lines like OCI-LY7 (diffuse large B-cell lymphoma) and MTAP-deficient models are preferred due to sub-micromolar IC50 values, demonstrating superior activity compared to cisplatin .

Q. How does this compound’s mechanism of action differ from cisplatin, and what experimental approaches validate these differences?

Unlike cisplatin, this compound forms DNA adducts resistant to mismatch repair (MMR) proteins, reducing repair-mediated resistance . Comparative studies use gene-edited cell lines (e.g., BRCA2-mutant models) to isolate mechanisms. For example, this compound shows activity in BCL2-mutant lymphomas unresponsive to cisplatin, validated via CRISPR-Cas9 knockout and transcriptomic profiling . Flow cytometry assays for apoptosis (Annexin V/PI staining) further differentiate this compound’s efficacy in hematologic vs. solid tumors .

Advanced Research Questions

Q. What biomarkers predict this compound sensitivity, and how can contradictory clinical data be resolved?

Key biomarkers include MTAP deletion, BCL2 mutations, and 6-gene RNA signatures (e.g., TULP3). However, clinical trials report inconsistencies: while 6-gene scores increased in complete responders, they showed no correlation with progression-free survival (PFS) in non-responders . To resolve contradictions, researchers should integrate multi-omics data (e.g., serum TIMP-1 levels, RNA-seq) and validate biomarkers in phase II trials using stratified cohorts .

Q. How should preclinical studies be designed to assess this compound’s synergy with radiation or targeted therapies?

Studies combine this compound with radiation in MTAP-deficient xenografts, monitoring DNA repair markers (e.g., γH2AX foci) and survival endpoints . For targeted combinations, prioritize agents like PARP inhibitors in BRCA2-mutant models or BH3 mimetics in BCL2-mutant lymphomas. Dose escalation protocols must account for this compound’s hematotoxicity, requiring serial CBC monitoring .

Q. Why does this compound exhibit higher hematologic toxicity than cisplatin, and how can this be mitigated in translational studies?

this compound’s lipophilicity enhances bone marrow uptake, while BCL2 mutations in hematopoietic precursors exacerbate apoptosis . Mitigation strategies include:

- Pharmacokinetic modeling to optimize dosing intervals .

- Prophylactic growth factor support in murine models .

- Gene expression profiling to exclude patients with BCL2 germline variants .

Q. Methodological Considerations

Q. What statistical methods are recommended for analyzing this compound’s heterogeneous clinical trial outcomes?

Use Cox proportional hazards models with time-dependent covariates for PFS and OS, adjusting for biomarkers like 6-gene scores or MTAP status . For small sample sizes (e.g., n=10 responders), employ Bayesian hierarchical models to estimate effect sizes .

Q. How can in vitro findings on this compound’s activity in MTAP-deficient models be translated to in vivo systems?

- Xenograft selection : Use MTAP-knockout cell lines (e.g., generated via CRISPR-Cas9) .

- Endpoint design : Measure tumor volume reduction and MTAP protein loss via IHC .

- Pharmacodynamic markers : Quantify platinum-DNA adducts using atomic absorption spectroscopy .

Q. Data Contradictions and Future Directions

Q. Why do some trials report improved OS with this compound despite non-significant PSA response rates?

Discrepancies may arise from this compound’s non-PSA-dependent mechanisms, such as immunomodulation (e.g., reduced TIMP-1) or off-target kinase inhibition . Future trials should include exploratory endpoints like circulating tumor DNA (ctDNA) analysis to capture these effects .

Q. What genetic alterations confound this compound’s preclinical efficacy data, and how can they be controlled?

Co-occurring mutations (e.g., MYD88 in OCI-LY3 cells) may mask this compound-specific responses . Use isogenic cell lines or computational tools (e.g., SHAP analysis) to isolate driver alterations .

Q. Tables of Key Findings

| Biomarker | Association with this compound | Clinical Relevance | Source |

|---|---|---|---|

| MTAP deletion | Enhanced sensitivity (IC50 < 1 µM) | Predicts response in lymphoma | |

| BCL2 mutation | Apoptosis induction | Linked to hematotoxicity | |

| 6-gene RNA signature | Inconsistent correlation with OS | Requires validation |

Eigenschaften

CAS-Nummer |

129580-63-8 |

|---|---|

Molekularformel |

C10H22Cl2N2O4Pt |

Molekulargewicht |

500.3 g/mol |

IUPAC-Name |

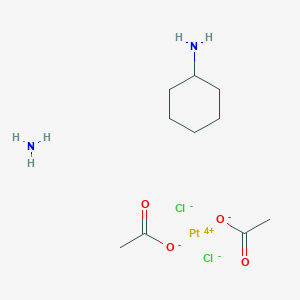

azane;cyclohexanamine;platinum(4+);diacetate;dichloride |

InChI |

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |

InChI-Schlüssel |

CKNPWBAXEKSCRG-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not soluble in water. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.